molecular formula C20H18F3N5O B2379201 (4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034407-66-2

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2379201
CAS No.: 2034407-66-2
M. Wt: 401.393
InChI Key: LFGKMYFFSFPXMH-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, also known by its extended chemical name, is an intricate molecule with potential applications across various scientific fields. As a hybrid structure containing pyrrole, phenyl, pyrimidine, and piperazine moieties, it is a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic routes and reaction conditions

  • Formation of (4-(1H-pyrrol-1-yl)phenyl)methanone: : This intermediate can be prepared through a Friedel-Crafts acylation of 1-(1H-pyrrol-1-yl)benzene using an appropriate acyl chloride under the influence of a Lewis acid catalyst such as AlCl3.

  • Coupling with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine: : The final product is synthesized by coupling the intermediate with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine. This reaction can be facilitated by a palladium-catalyzed Buchwald-Hartwig amination, using a phosphine ligand and a base like sodium tert-butoxide.

Industrial production methods

  • Large-scale production might utilize a continuous flow chemistry approach to enhance yields and maintain better control over reaction conditions, minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation at the pyrrole ring, typically using oxidants such as KMnO4 or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction can occur at the carbonyl group to produce the corresponding alcohol, often using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitutions are possible at the pyrimidine ring, facilitated by reagents like NaH or strong bases.

Common reagents and conditions

  • Oxidants like potassium permanganate or m-chloroperbenzoic acid.

  • Reducing agents such as lithium aluminum hydride.

  • Strong bases like sodium hydride for substitution reactions.

Major products formed

  • Oxidation yields oxidized derivatives with modified electronic properties.

  • Reduction produces alcohol derivatives.

  • Substitution results in derivatives with varied functional groups on the pyrimidine ring.

Scientific Research Applications

Chemistry

  • Utilized as a precursor or intermediate in organic synthesis due to its multifunctional nature.

  • Employed in the synthesis of more complex organic compounds.

Biology

  • Explored for its potential as a bioactive molecule in drug discovery.

  • Investigated for interactions with biological macromolecules.

Medicine

  • Potential therapeutic applications due to its binding properties with specific biological targets.

Industry

  • Applied in the development of novel materials, such as polymer additives or specialized coatings.

Mechanism of Action

Mechanism by which the compound exerts its effects

  • The compound interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

  • The mechanism may involve modulation of enzyme activity, receptor binding, or alteration of signaling pathways.

Molecular targets and pathways involved

  • Targets could include enzymes, receptors, or other proteins involved in key biological processes.

  • Pathways affected might involve signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar compounds

  • (4-(1H-pyrrol-1-yl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone

  • (4-(1H-pyrrol-1-yl)phenyl)(4-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanol

Uniqueness

  • The inclusion of the trifluoromethyl group in the pyrimidine ring enhances the compound's electronic and steric properties, potentially improving binding affinity and specificity compared to other similar structures.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGKMYFFSFPXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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